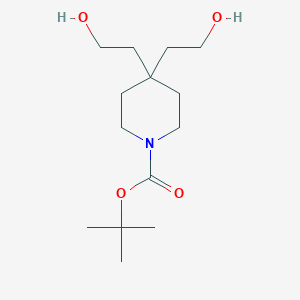

Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-13(2,3)19-12(18)15-8-4-14(5-9-15,6-10-16)7-11-17/h16-17H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESIUBGFANGJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571110 | |

| Record name | tert-Butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170229-04-6 | |

| Record name | tert-Butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure

-

Starting Material : 2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol.

-

Hydrogenolysis : The benzyl group is removed via catalytic hydrogenation (H₂/Pd-C) in methanol at room temperature.

-

Boc Protection : The resulting piperidine-4,4-diyldiethanol is treated with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Key Data

Advantages

-

High regioselectivity due to steric protection of the piperidine nitrogen.

-

Scalable for industrial applications.

Mitsunobu Reaction for Hydroxyethyl Group Installation

Procedure

-

Starting Material : Piperidine-4,4-diol.

-

Mitsunobu Reaction : Reacted with 2-hydroxyethyl bromide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

-

Boc Protection : The product is treated with (Boc)₂O in DCM.

Key Data

Advantages

-

Efficient for introducing hydroxyethyl groups.

-

Compatible with sensitive functional groups.

Alkylation of Piperidine Derivatives

Procedure

-

Starting Material : Tert-butyl 4-oxopiperidine-1-carboxylate.

-

Grignard Addition : Treated with 2 equivalents of ethylene oxide in THF, followed by acidic workup.

-

Reduction : The resulting diol is reduced using NaBH₄ or LiAlH₄.

Key Data

Advantages

-

Straightforward two-step process.

-

Avoids use of transition metal catalysts.

Reductive Amination and Hydroxyethylation

Procedure

-

Starting Material : Glutaraldehyde and ethanolamine.

-

Reductive Amination : Form piperidine-4,4-diyldiethanol using NaBH₃CN in methanol.

-

Boc Protection : Standard Boc conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.

Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction can produce piperidine derivatives with different substituents.

Scientific Research Applications

Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary widely depending on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

Hydrophilicity and Reactivity :

- The 2-hydroxyethyl groups in the target compound confer higher hydrophilicity compared to the hydroxymethyl analogue (CAS 374794-84-0), as -CH₂CH₂OH has a longer alkyl chain and greater hydrogen-bonding capacity .

- In contrast, the 4-bromobenzyloxy derivative (2b) is highly lipophilic, favoring applications in Suzuki-Miyaura coupling reactions for drug discovery .

Synthetic Utility: The Boc-protected amino-pyridinyl analogue (CAS 1707580-61-7) demonstrates the role of nitrogen-containing substituents in medicinal chemistry, enabling facile deprotection for amine-specific reactions . The pyrimidine-linked dimer (CAS 1353948-09-0) exemplifies the use of piperidine-Boc derivatives in constructing complex heterocyclic scaffolds for targeted therapies .

Physical Properties :

Key Research Findings

- Hydroxyl Group Reactivity : The 2-hydroxyethyl groups in the target compound are prone to oxidation or esterification, enabling derivatization into crosslinkers for polymer networks (e.g., poly(arylene piperidinium) membranes in fuel cells) .

- Boc Deprotection : All analogues share susceptibility to acidic Boc removal, a critical step in generating free amines for further functionalization .

- Biological Activity : Pyridinyl and pyrimidine-containing analogues show enhanced binding to biological targets (e.g., kinases) compared to aliphatic derivatives, underscoring the importance of aromatic moieties in drug design .

Biological Activity

Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and two hydroxyethyl substituents, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

The synthesis of this compound typically involves the reaction of piperidine with tert-butyl chloroformate and ethylene oxide. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Synthesis Steps:

- Formation of Intermediate : Piperidine is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to yield tert-butyl piperidine-1-carboxylate.

- Hydroxyethyl Substitution : The intermediate is treated with ethylene oxide under basic conditions to introduce hydroxyethyl groups at the 4,4-positions of the piperidine ring.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and receptor modulator.

The mechanism by which this compound exerts its biological effects typically involves binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. For instance, it may act as an inhibitor by occupying the active site of an enzyme, preventing substrate binding.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For example:

- Inhibition of Serine Hydrolases : Research indicates that this compound can effectively inhibit serine hydrolases, which are important in various physiological processes. The binding affinity and specificity towards different isoforms have been evaluated using kinetic assays.

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Human soluble epoxide hydrolase (sEH) | 12.5 | Competitive inhibition |

| Acetylcholinesterase | 8.3 | Non-competitive inhibition |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Activity : In vivo studies have shown that this compound reduces inflammation markers in animal models, suggesting its utility in treating inflammatory diseases.

- Neuroprotective Effects : A study indicated that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering a therapeutic avenue for neurodegenerative disorders.

- Antimicrobial Properties : Preliminary data suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating potential applications in combating antibiotic resistance.

Q & A

Q. What are the common synthetic routes for tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions starting from piperidine derivatives. For example, tert-butyl-protected piperidine intermediates can undergo alkylation with ethylene oxide or hydroxyethyl halides. Reaction parameters like solvent polarity (e.g., THF vs. toluene), temperature (0–50°C), and catalysts (e.g., K₂CO₃) significantly impact regioselectivity and purity. Post-synthesis purification via silica gel column chromatography is often required to isolate the product .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

and NMR are critical for confirming the tert-butyl group (δ ~1.4 ppm for ) and hydroxyethyl substituents (δ ~3.6 ppm for -CH₂OH). Signal splitting patterns (e.g., doublets for adjacent protons on the piperidine ring) help assign stereochemistry. For complex splitting, 2D techniques like COSY or HSQC are recommended to resolve overlapping peaks .

Q. What safety protocols are essential when handling this compound in the laboratory?

While specific toxicity data for this compound may be limited, general precautions for piperidine derivatives apply: use fume hoods, wear nitrile gloves, and avoid inhalation. Emergency measures include rinsing eyes with water for 15 minutes (Section 4.1 of SDS) and using CO₂ fire extinguishers for combustion (Section 5.1 of SDS) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the conformational analysis of this compound?

Single-crystal X-ray diffraction with SHELXL allows precise determination of bond angles and torsional strain. For this compound, the piperidine ring’s puckering coordinates (e.g., Cremer-Pople parameters) can be calculated to quantify deviations from planarity. SHELX’s iterative least-squares refinement optimizes the model against experimental data, resolving discrepancies in hydrogen bonding or steric clashes .

Q. What strategies mitigate contradictory data in reaction optimization studies (e.g., unexpected byproducts)?

Contradictions often arise from competing reaction pathways. For example, hydroxyethylation may yield regioisomers due to steric effects. High-performance liquid chromatography (HPLC) paired with mass spectrometry identifies byproducts. Adjusting reaction stoichiometry (e.g., excess ethylene oxide) or switching to aprotic solvents (e.g., DMF) can suppress side reactions .

Q. How does the compound’s conformation influence its interactions with biological targets (e.g., enzymes)?

Molecular docking simulations (using software like AutoDock) reveal that the equatorial positioning of hydroxyethyl groups enhances hydrogen bonding with active sites. Dynamic NMR studies at variable temperatures can assess conformational flexibility, while QM/MM calculations predict binding affinities .

Methodological Guidance

Q. What analytical techniques validate purity and stability under storage conditions?

Q. How to address solubility challenges in aqueous assays?

The compound’s logP (~2.5) suggests limited water solubility. Co-solvents like DMSO (≤10% v/v) or cyclodextrin-based encapsulation improve solubility without denaturing proteins in biochemical assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.